molecular formula C9H6ClNO B12103413 3-(2-Chlorophenyl)isoxazole

3-(2-Chlorophenyl)isoxazole

Cat. No.: B12103413
M. Wt: 179.60 g/mol
InChI Key: SPRITDNDMXTXIE-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a 2-chlorophenyl group Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)isoxazole typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method is the (3 + 2) cycloaddition reaction, where nitrile oxides react with alkynes to form isoxazole derivatives . This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts .

Another method involves the condensation of primary nitro compounds with aldehydes or activated ketones . This process can lead to the formation of isoxazole derivatives through β-dinitro intermediates .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and environmental impact. Metal-free synthetic routes are preferred in industrial settings to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, some isoxazole derivatives act as inhibitors of cyclooxygenase enzymes, reducing inflammation and pain . The exact molecular pathways depend on the specific structure and substituents of the isoxazole derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chlorophenyl)isoxazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the 2-position of the phenyl ring can affect the compound’s electronic properties and interactions with molecular targets .

Properties

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

IUPAC Name

3-(2-chlorophenyl)-1,2-oxazole

InChI

InChI=1S/C9H6ClNO/c10-8-4-2-1-3-7(8)9-5-6-12-11-9/h1-6H

InChI Key

SPRITDNDMXTXIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC=C2)Cl

Origin of Product

United States

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